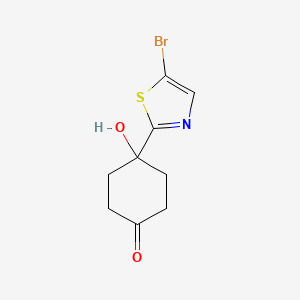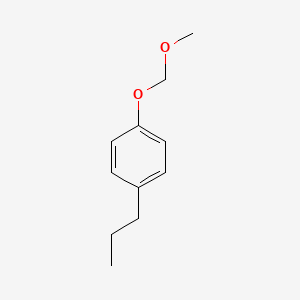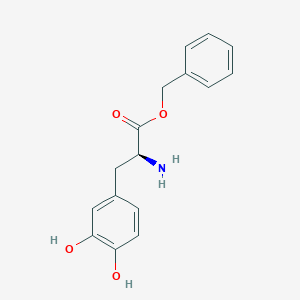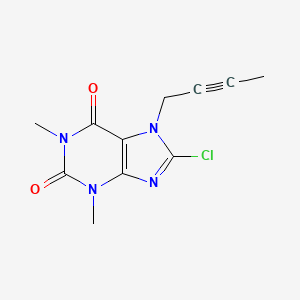
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone
概要
説明
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is a chemical compound that features a brominated thiazole ring attached to a cyclohexanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone typically involves the bromination of a thiazole precursor followed by a cyclization reaction to form the cyclohexanone ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclohexanone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiazole.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative of the original compound.
Reduction: The major product would be a hydrogen-substituted thiazole derivative.
Substitution: The major products would be various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiazole ring could facilitate binding to specific sites on proteins, while the cyclohexanone moiety may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- 4-(5-Bromo-1,3-thiazol-2-yl)piperidine
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is unique due to its combination of a brominated thiazole ring and a cyclohexanone moiety. This structural feature may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H10BrNO2S |
|---|---|
分子量 |
276.15 g/mol |
IUPAC名 |
4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-5-11-8(14-7)9(13)3-1-6(12)2-4-9/h5,13H,1-4H2 |
InChIキー |
VWOSSSCOHOWZBV-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1=O)(C2=NC=C(S2)Br)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Thioxonaphtho[2,3-d][1,3]dithiol-5,8-dione](/img/structure/B8388657.png)


![6,8-dichloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8388684.png)










